2,3-Dimethyl-N-(3-phenylpropyl)aniline
Overview
Description
2,3-Dimethyl-N-(3-phenylpropyl)aniline is an organic compound with the molecular formula C17H21N and a molecular weight of 239.35 g/mol . This compound is characterized by the presence of a phenylpropyl group attached to the nitrogen atom of a dimethyl-substituted aniline ring. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-N-(3-phenylpropyl)aniline typically involves the alkylation of 2,3-dimethylaniline with 3-phenylpropyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-N-(3-phenylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Halogenation using bromine or chlorination using chlorine gas
Major Products Formed
Oxidation: Quinones or other oxidized derivatives
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
2,3-Dimethyl-N-(3-phenylpropyl)aniline is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving protein interactions and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-N-(3-phenylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group enhances its binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylaniline: Lacks the phenylpropyl group, resulting in different chemical properties and reactivity.
N-Phenylpropylamine: Lacks the dimethyl substitution on the aniline ring, affecting its binding affinity and reactivity.
Uniqueness
2,3-Dimethyl-N-(3-phenylpropyl)aniline is unique due to the presence of both the dimethyl-substituted aniline ring and the phenylpropyl group. This combination imparts distinct chemical properties and enhances its utility in various research applications.
Properties
IUPAC Name |
2,3-dimethyl-N-(3-phenylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-14-8-6-12-17(15(14)2)18-13-7-11-16-9-4-3-5-10-16/h3-6,8-10,12,18H,7,11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBPHLXGUACIGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCCCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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